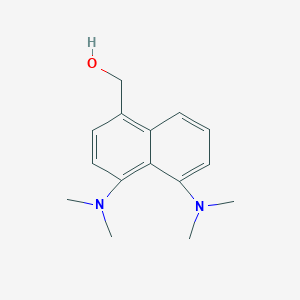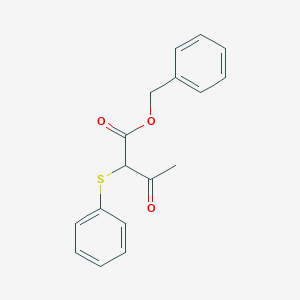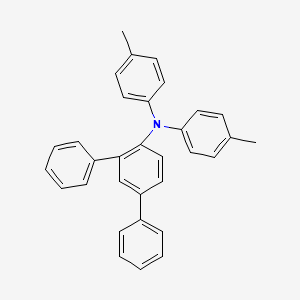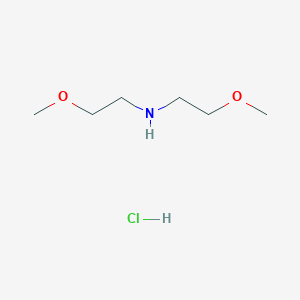
2-methoxy-N-(2-methoxyethyl)ethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-(2-methoxyethyl)ethanamine;hydrochloride is an organic compound with the molecular formula C7H17NO2. It is a derivative of ethanamine, characterized by the presence of methoxy groups and an ethyl chain. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(2-methoxyethyl)ethanamine typically involves the reaction of 2-methoxyethanol with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of 2-methoxy-N-(2-methoxyethyl)ethanamine involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then subjected to purification processes, such as distillation and crystallization, to isolate the pure compound. The hydrochloride salt form is obtained by treating the free base with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(2-methoxyethyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
2-methoxy-N-(2-methoxyethyl)ethanamine is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and as a precursor in the synthesis of pharmaceutical agents.
Industry: Employed in the manufacture of specialty chemicals and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(2-methoxyethyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethanamine, 2-methoxy-: A simpler analog with a single methoxy group.
2-Methoxy-N,N-bis(2-methoxyethyl)ethanamine: A more complex derivative with additional methoxyethyl groups.
2-(2-(2-Methoxyethoxy)ethoxy)ethanamine: A related compound with extended ethoxy chains.
Uniqueness
2-methoxy-N-(2-methoxyethyl)ethanamine is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
138036-64-3 |
|---|---|
Molecular Formula |
C6H16ClNO2 |
Molecular Weight |
169.65 g/mol |
IUPAC Name |
2-methoxy-N-(2-methoxyethyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C6H15NO2.ClH/c1-8-5-3-7-4-6-9-2;/h7H,3-6H2,1-2H3;1H |
InChI Key |
SOUPOHYYLMGHQC-UHFFFAOYSA-N |
Canonical SMILES |
COCCNCCOC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


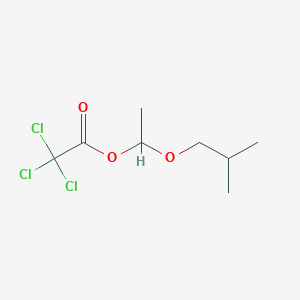
![Chloro[(pent-4-en-1-yl)oxy]di(propan-2-yl)silane](/img/structure/B14267942.png)


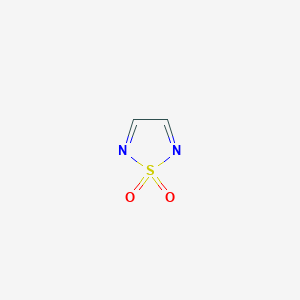
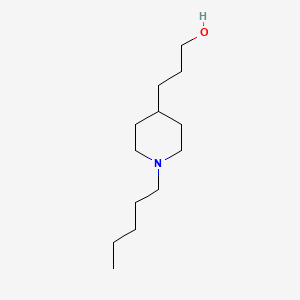
![N~1~,N~3~-Bis[2-(piperazin-1-yl)ethyl]propane-1,3-diamine](/img/structure/B14267986.png)
![6H-Benzo[a]fluoren-6-one](/img/structure/B14267994.png)
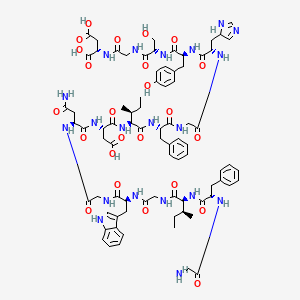
![N,N'-[Pentane-1,5-diyldi(4,1-phenylene)]bis[N-(4-methoxyphenyl)aniline]](/img/structure/B14268004.png)
